3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide is a synthetic organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridine ring, a phenylbutyl group attached to the nitrogen atom, and a carboxamide group at position 2. Pyridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Attachment of the Phenylbutyl Group: The phenylbutyl group can be introduced via nucleophilic substitution reactions, where a suitable phenylbutyl halide reacts with the pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine, such as butylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. In receptor binding studies, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(1-phenylethyl)pyridine-2-carboxamide
- 3,6-dichloro-N-(1-phenylpropyl)pyridine-2-carboxamide
- 3,6-dichloro-N-(1-phenylhexyl)pyridine-2-carboxamide
Uniqueness
3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenylbutyl group, which may confer distinct biological activities and physicochemical properties compared to its analogs. The combination of chlorine atoms and the phenylbutyl group may enhance its binding affinity to molecular targets and improve its stability and solubility.
Properties
IUPAC Name |
3,6-dichloro-N-(1-phenylbutyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-2-6-13(11-7-4-3-5-8-11)19-16(21)15-12(17)9-10-14(18)20-15/h3-5,7-10,13H,2,6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKINXJSNTWJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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